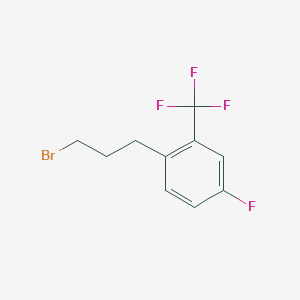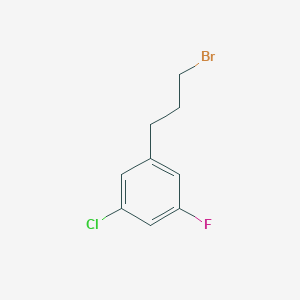
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene typically involves the reaction of 3-chloro-5-fluorobenzene with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of alcohols or ethers.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, leading to the formation of different functional groups such as alcohols, aldehydes, or ketones.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to modify biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene can be compared with other halogenated benzene derivatives such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a chlorine and fluorine combination, leading to different reactivity and applications.
1-Bromo-3-chloropropane: This compound lacks the fluorine atom and has different reactivity patterns, making it suitable for different applications.
Propiedades
Fórmula molecular |
C9H9BrClF |
|---|---|
Peso molecular |
251.52 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
Clave InChI |
UBYQXLSLOXIZTR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



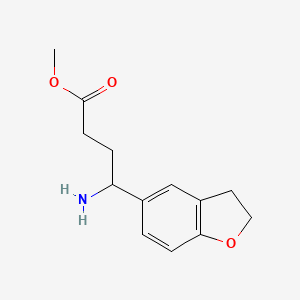
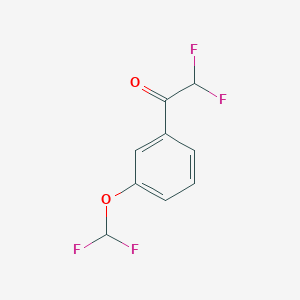
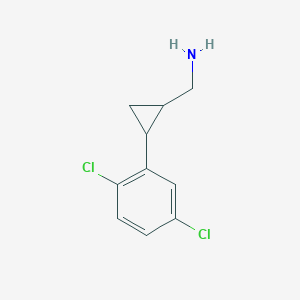

![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)


